2-Amino-8-fluoroquinoline-3-carboxylic acid
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Overview
Description
2-Amino-8-fluoroquinoline-3-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their antibacterial, antimalarial, and anticancer properties. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-fluoroquinoline-3-carboxylic acid typically involves the introduction of the amino and fluoro groups into the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzonitrile with ethyl 2-fluoroacetoacetate in the presence of a base can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve multi-step processes that are optimized for yield and purity. These methods may include the use of catalysts, high-temperature reactions, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-fluoroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amino groups or other reductions.
Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
2-Amino-8-fluoroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antibacterial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its enhanced pharmacokinetic properties due to the fluorine atom.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-8-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with its targets more effectively .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated quinolines such as:
- 6-Fluoroquinoline-3-carboxylic acid
- 7-Fluoroquinoline-3-carboxylic acid
- 8-Fluoroquinoline-3-carboxylic acid
Uniqueness
2-Amino-8-fluoroquinoline-3-carboxylic acid is unique due to the specific positioning of the amino and fluoro groups, which can significantly influence its biological activity and chemical properties. The presence of the amino group at the 2-position and the fluoro group at the 8-position can enhance its interactions with biological targets and improve its pharmacokinetic profile compared to other similar compounds .
Properties
Molecular Formula |
C10H7FN2O2 |
---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
2-amino-8-fluoroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-2-5-4-6(10(14)15)9(12)13-8(5)7/h1-4H,(H2,12,13)(H,14,15) |
InChI Key |
BLQVYPIONKGXCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)F)N)C(=O)O |
Origin of Product |
United States |
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